2,2,2-Trifluoro-N-methylacetimidamide Exhibits a Distinct Basicity Profile (pKa) Versus Non-Fluorinated and N-Desmethyl Analogs
2,2,2-Trifluoro-N-methylacetimidamide displays a predicted pKa of 6.08 ± 0.50 , a value that positions it as a significantly weaker base than non-fluorinated acetamidine hydrochloride (experimental pKa ~12.4 [1]) and more comparable to, yet distinct from, N-desmethyl trifluoroacetamidine (predicted pKa ~5.5 ). This quantifiable difference in basicity directly influences protonation state under physiological and synthetic conditions, dictating nucleophilicity and solubility profiles.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.08 ± 0.50 (predicted) |
| Comparator Or Baseline | Acetamidine hydrochloride: pKa ~12.4; Trifluoroacetamidine: pKa ~5.5 (predicted) |
| Quantified Difference | ΔpKa ≈ -6.3 vs. acetamidine hydrochloride; ΔpKa ≈ +0.6 vs. trifluoroacetamidine |
| Conditions | Predicted values using ChemAxon; experimental pKa for acetamidine hydrochloride from literature |
Why This Matters
For procurement, the pKa value is a critical specification for predicting reactivity in amidine-based condensations, ensuring that the purchased building block will perform as expected in established synthetic protocols without the need for extensive re-optimization.
- [1] RSC Publishing. (n.d.). General structure–basicity relations for trisubstituted acetamidines. Retrieved from https://pubs.rsc.org View Source
